
(3S,6S)-6-(3,4-Dichlorophenyl)morpholine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,6S)-6-(3,4-Dichlorophenyl)morpholine-3-carboxylic acid is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. The presence of the dichlorophenyl group and the morpholine ring in its structure suggests potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3S,6S)-6-(3,4-Dichlorophenyl)morpholine-3-carboxylic acid typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable chlorinating agent.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using 3,4-dichlorobenzyl chloride.
Carboxylation: The final step involves the carboxylation of the morpholine derivative to form the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(3S,6S)-6-(3,4-Dichlorophenyl)morpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the biological activity.
Substitution: The dichlorophenyl group can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution could result in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (3S,6S)-6-(3,4-Dichlorophenyl)morpholine-3-carboxylic acid can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology
In biological research, this compound might be studied for its potential effects on biological systems. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of morpholine are often explored for their therapeutic potential. This compound could be investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where morpholine derivatives have shown efficacy.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals or as a precursor in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of (3S,6S)-6-(3,4-Dichlorophenyl)morpholine-3-carboxylic acid would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Receptors: The compound might bind to specific receptors, modulating their activity.
Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.
Signal Transduction: The compound might influence signal transduction pathways, altering cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: A simple morpholine derivative without the dichlorophenyl group.
3,4-Dichlorophenylacetic Acid: A compound with a similar dichlorophenyl group but lacking the morpholine ring.
6-(3,4-Dichlorophenyl)morpholine: A compound similar to (3S,6S)-6-(3,4-Dichlorophenyl)morpholine-3-carboxylic acid but without the carboxylic acid group.
Uniqueness
This compound is unique due to the combination of the morpholine ring, the dichlorophenyl group, and the carboxylic acid functionality. This unique structure could confer distinct biological and chemical properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C11H11Cl2NO3 |
|---|---|
Molekulargewicht |
276.11 g/mol |
IUPAC-Name |
(3S,6S)-6-(3,4-dichlorophenyl)morpholine-3-carboxylic acid |
InChI |
InChI=1S/C11H11Cl2NO3/c12-7-2-1-6(3-8(7)13)10-4-14-9(5-17-10)11(15)16/h1-3,9-10,14H,4-5H2,(H,15,16)/t9-,10+/m0/s1 |
InChI-Schlüssel |
JBGCICURBFIQMP-VHSXEESVSA-N |
Isomerische SMILES |
C1[C@@H](OC[C@H](N1)C(=O)O)C2=CC(=C(C=C2)Cl)Cl |
Kanonische SMILES |
C1C(OCC(N1)C(=O)O)C2=CC(=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


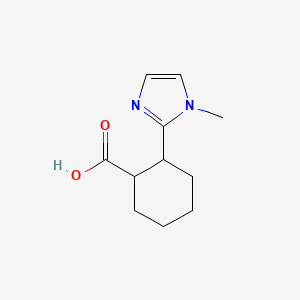
amine](/img/structure/B13225538.png)
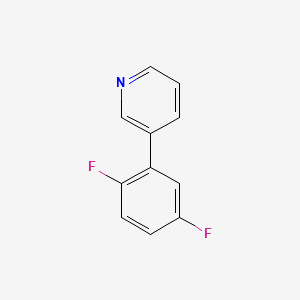

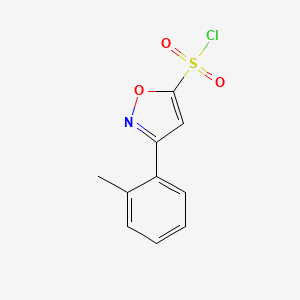
amine](/img/structure/B13225563.png)
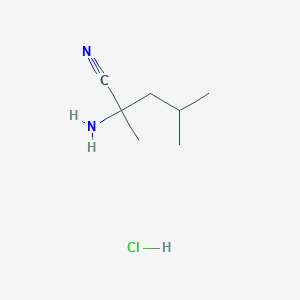
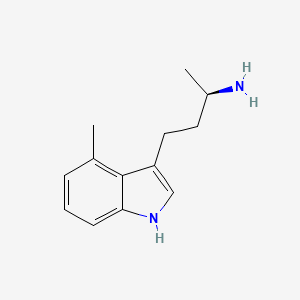
![2-[(1H-1,3-Benzodiazol-2-yl)methyl]-5-bromo-1H-1,3-benzodiazol-7-amine](/img/structure/B13225601.png)

![2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine](/img/structure/B13225608.png)
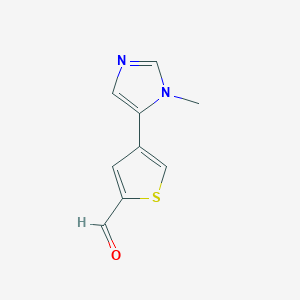
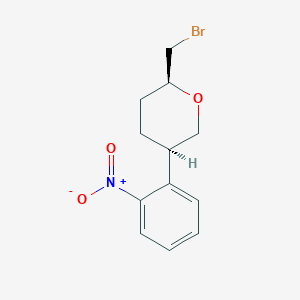
![3-[1-(5-Bromo-2-fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13225635.png)
